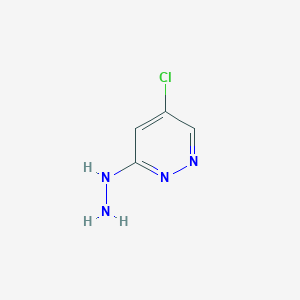

5-Chloro-3-hydrazinylpyridazine

CAS No.:

Cat. No.: VC17433136

Molecular Formula: C4H5ClN4

Molecular Weight: 144.56 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H5ClN4 |

|---|---|

| Molecular Weight | 144.56 g/mol |

| IUPAC Name | (5-chloropyridazin-3-yl)hydrazine |

| Standard InChI | InChI=1S/C4H5ClN4/c5-3-1-4(8-6)9-7-2-3/h1-2H,6H2,(H,8,9) |

| Standard InChI Key | LCXAETCUHXNRDY-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=NN=C1NN)Cl |

Introduction

Chemical Structure and Molecular Characteristics

The molecular architecture of 5-chloro-3-hydrazinylpyridazine consists of a six-membered pyridazine ring with chlorine and hydrazine substituents. Pyridazine, a diazine analog with two adjacent nitrogen atoms, confers electron-deficient characteristics, enhancing reactivity toward electrophilic and nucleophilic agents . The chloro group at position 3 acts as a strong electron-withdrawing group, while the hydrazine moiety at position 5 introduces nucleophilic potential, enabling condensation and cyclization reactions.

X-ray crystallography of related compounds, such as 3-chloro-6-[2-(cyclopentylidene)hydrazin-1-yl]pyridazine, reveals planar geometries with dihedral angles between substituents ranging from 4.5° to 8.8° . These structural features facilitate intermolecular interactions, such as N–H⋯N hydrogen bonding, which stabilize crystal lattices and influence solubility .

Synthesis and Manufacturing Processes

Laboratory-Scale Synthesis

While no direct synthesis route for 5-chloro-3-hydrazinylpyridazine is documented, analogous methodologies suggest a multi-step approach:

-

Chlorination: Introduction of chlorine via electrophilic substitution or nucleophilic displacement.

-

Hydrazine Incorporation: Hydrazine substitution at the 5-position using nucleophilic aromatic substitution (SNAr) under basic conditions.

For example, the synthesis of 3-chloro-6-hydrazinylpyridazine involves refluxing 3,6-dichloropyridazine with hydrazine hydrate in ethanol . Similar conditions could be adapted for 5-chloro-3-hydrazinylpyridazine by modifying starting materials and reaction positions.

Industrial Considerations

Large-scale production would prioritize cost-effectiveness and yield optimization. Fluorination methods described in patents for related compounds, such as 5-chloro-2,3-difluoropyridine, highlight the use of mixed fluorinating agents (e.g., CsF/KF) and high-boiling solvents like sulfolane . These protocols achieve yields exceeding 90% and purity >99%, suggesting applicability to 5-chloro-3-hydrazinylpyridazine synthesis with appropriate modifications .

Physicochemical Properties

Thermal and Solubility Characteristics

Pyridazine derivatives typically exhibit moderate thermal stability, with decomposition temperatures above 200°C. The hydrazine group enhances water solubility through hydrogen bonding, while the chloro group contributes to lipophilicity.

Spectroscopic Data

-

IR Spectroscopy: N–H stretches (3300–3100 cm⁻¹), C–Cl stretches (750–550 cm⁻¹).

-

NMR: Pyridazine ring protons resonate at δ 8.5–9.5 ppm (¹H), with ¹³C signals for C–Cl near δ 100–120 ppm.

| Property | Specification |

|---|---|

| Toxicity | Likely irritant (eyes, skin); mutagenic potential requires evaluation. |

| Storage | Store in cool, dry conditions under inert atmosphere. |

| Disposal | Incinerate at licensed facilities with scrubbers for HCl emissions. |

Hydrazine derivatives demand strict handling protocols due to potential carcinogenicity. Personal protective equipment (PPE) including nitrile gloves and fume hoods is mandatory.

Future Research Directions

-

Biological Screening: Prioritize antimicrobial and anticancer assays.

-

Process Optimization: Develop greener synthesis routes using catalytic systems.

-

Structural Modifications: Explore substituent effects on bioactivity via QSAR studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume